Luteolin 7-rutinoside Luteolin 7-rutinoside Luteolin 7-rutinoside is a natural product found in Saussurea medusa, Thymbra capitata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20633-84-5
VCID: VC0191752
InChI: InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol

Luteolin 7-rutinoside

CAS No.: 20633-84-5

Cat. No.: VC0191752

Molecular Formula: C27H30O15

Molecular Weight: 594.5 g/mol

* For research use only. Not for human or veterinary use.

Luteolin 7-rutinoside - 20633-84-5

CAS No. 20633-84-5
Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Standard InChI Key MGYBYJXAXUBTQF-FOBVWLSUSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Chemical Structure and Properties

Luteolin 7-O-rutinoside (also known as scolymoside) is a flavonoid glycoside characterized by the attachment of a rutinoside moiety to the 7-O position of the luteolin backbone. The compound has the following chemical and physical properties:

PropertyDescription
CAS Number3563-98-2, 20633-84-5
Molecular FormulaC₂₇H₃₀O₁₅
Molecular Weight594.52 g/mol
Chemical StructureLuteolin with rutinoside group at 7-O position
Alternative NamesScolymoside, Luteolin 7-rutinoside, Luteolin 7-O-[α-L-rhamnopyranosyl(1→6)]-β-D-glucopyranoside
Physical StateSolid powder
SolubilitySoluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone

The chemical structure consists of a 2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one core (luteolin) with a rutinoside group attached at the 7-O position . This glycosylation significantly affects the compound's water solubility and biological properties compared to the parent luteolin molecule .

Natural Sources and Occurrence

Luteolin 7-O-rutinoside has been identified in several plant species across different families:

Plant SourceFamilyPlant Part
Mentha longifolia L.LamiaceaeLeaves
Olea europaea L.OleaceaeLeaves
Pteris cretica L. var. nervosaPteridaceaeWhole plant

The compound serves as a flavoring agent in addition to contributing to the medicinal properties of these plants . It is one of the major flavonoid constituents in Pteris cretica L. var. nervosa, a plant widely used in traditional Chinese medicine for treating jaundice hepatitis . The presence of luteolin 7-O-rutinoside in these medicinal plants correlates with their traditional uses for various health conditions.

Biological Activities

Effects on Glucose Metabolism and Insulin Sensitivity

Luteolin 7-O-rutinoside demonstrates significant effects on glucose metabolism and insulin function. Research has shown that it:

  • Improves insulin secretion in both normal and high-glucose conditions in a dose-dependent manner

  • Enhances insulin sensitization and glucose uptake in L6 myotubes cultured in high-glucose medium

  • Shows significant effect on glucose uptake compared to the reference drug rosiglitazone (20 μmol)

  • Raises conversion rates of glucose to lactate and fatty acids in insulin-stimulated conditions

In studies with RIN-5F pancreatic β cells, luteolin 7-O-rutinoside demonstrated protective effects against high-glucose-induced toxicity without observable cytotoxicity, making it a promising candidate for managing hyperglycemic conditions .

Anti-inflammatory and Hepatoprotective Properties

Luteolin 7-O-rutinoside exhibits potent anti-inflammatory and hepatoprotective effects:

  • Attenuates LPS/D-gal-induced acute liver injury in mice

  • Reduces alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels

  • Significantly reduces the release of pro-inflammatory cytokines:

    • Tumor necrosis factor-α (TNF-α)

    • Interleukin-6 (IL-6)

    • Interleukin-1β (IL-1β)

  • Increases levels of antioxidant enzymes like SOD and GSH to reduce oxidative stress

These properties suggest potential applications in the management of inflammatory liver conditions and protection against hepatotoxicity.

Antimicrobial Activities

Research indicates that luteolin 7-O-rutinoside possesses both antifungal and anti-arthritic activities:

  • Demonstrates effectiveness against fungal infections, particularly those caused by Candida albicans

  • May provide a combination therapy approach for treating fungal arthritis due to C. albicans

This dual activity profile makes it an interesting candidate for conditions involving both inflammatory and microbial components.

Molecular Mechanisms of Action

Signaling Pathways

The therapeutic effects of luteolin 7-O-rutinoside are mediated through multiple signaling pathways:

Signaling PathwayEffect of Luteolin 7-O-Rutinoside
PI3K/AKT/AMPKInhibits pathway activation
NF-κBSuppresses activation and nuclear translocation
Insulin signalingEnhances pathway activation
Glucose uptake pathwaysIncreases cAMP, ChREBP-1, and AMPK levels

The compound's hepatoprotective effects are primarily achieved through inhibition of the PI3K/AKT/AMPK/NF-κB pathway, which plays a crucial role in inflammatory responses during liver injury .

Gene Expression Modulation

Luteolin 7-O-rutinoside modulates the expression of several key genes involved in metabolism and inflammation:

  • Downregulates inflammation-related genes:

    • CYP1A

    • TNF-α

    • NF-κB

  • Upregulates mitochondrial thermogenesis-related genes:

    • LPL (Lipoprotein lipase)

    • Ucp-1 (Uncoupling protein 1)

    • PPARγC1A (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha)

These gene expression changes contribute to the compound's anti-inflammatory effects and its ability to improve glucose metabolism and insulin sensitivity.

Synthesis and Production Methods

Luteolin 7-O-rutinoside can be obtained through multiple approaches:

Extraction from Natural Sources

The compound can be isolated from various plant materials, particularly from the leaves of Mentha longifolia and Olea europaea, as well as from Pteris cretica L. var. nervosa .

Semi-Synthesis

A semi-synthetic method has been developed using hesperidin as a starting material:

  • Hesperidin undergoes dehydro-demethylation to produce luteolin 7-O-rutinoside

  • The process involves fewer steps than traditional methods, resulting in higher yields

  • The semi-synthesis method is considered more environmentally friendly and cost-effective for industrial production

Additional biotransformation approaches have been explored:

  • Using Bacillus cereus A46 cells in hydrophilic organic solvents

  • The addition of DMSO promotes the solubility of luteolin and regulates product formation

  • Results in high conversion rates (90-98%) of luteolin to its glycosides, including luteolin 7-O-β-glucoside

Comparison with Related Compounds

Luteolin vs. Luteolin 7-O-Rutinoside

The addition of a rutinoside group to luteolin significantly alters its properties:

PropertyLuteolinLuteolin 7-O-Rutinoside
Water SolubilityLowHigher (due to glycosylation)
BioavailabilityVariableEnhanced by glycosylation
Biological ActivityDifferent spectrum of activitiesSpecific activity profile
Target SpecificityDifferent molecular targetsSpecific signaling pathways

The glycosylation at position 7 appears to be crucial for certain biological activities. Studies comparing luteolin and its glycosides indicate that the position and type of glycosylation significantly influence their biological properties .

Comparison with Other Luteolin Glycosides

Luteolin 7-O-rutinoside exhibits different properties compared to other luteolin glycosides:

  • Unlike luteolin-7-O-glucoside, which inhibits only NF-κB activation, luteolin itself attenuates both NF-κB and AP-1 activation

  • Luteolin and luteolin-7-O-glucoside both inhibit Akt phosphorylation but differ in their effects on transcription factors

  • These differences highlight the importance of the specific glycosidic moiety in determining biological activity

Of particular note, a study examining the effects of luteolin and luteolin-7-O-glucoside on transthyretin (TTR) aggregation found that while luteolin effectively prevented TTR aggregation, luteolin-7-O-glucoside had no inhibitory effect, suggesting that modifications at position 7 can significantly alter certain biological activities .

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